CEP-28122

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

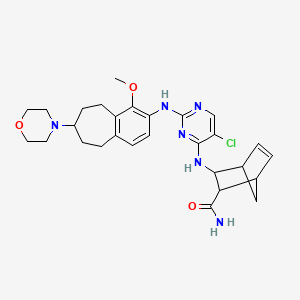

IUPAC Name |

3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJAFFLJAJMYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CEP-28122: A Deep Dive into its Mechanism of Action in ALK-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) in the context of ALK-positive cancers. This document synthesizes key findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.

Executive Summary

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, becomes a potent oncogenic driver in various malignancies.[1][2][3] These include non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2][3] this compound is a highly potent and selective, orally active small molecule inhibitor designed to target the kinase activity of ALK.[2][3][4] Preclinical studies have demonstrated its significant anti-tumor efficacy in ALK-positive cancer models, both in vitro and in vivo, by effectively suppressing ALK-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[3]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase. In ALK-positive cancers, the aberrant fusion proteins (e.g., NPM-ALK in ALCL or EML4-ALK in NSCLC) or mutated ALK receptors lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This results in the autophosphorylation of specific tyrosine residues within the kinase domain, creating docking sites for various downstream signaling molecules.

The activation of these downstream pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT signaling cascades, is critical for the malignant phenotype, promoting cell proliferation, survival, and metastasis.[5][6][7] this compound, by binding to the ATP-binding pocket of the ALK kinase domain, blocks its autophosphorylation and subsequent activation of these downstream effectors. This targeted inhibition leads to cell growth arrest and apoptosis in ALK-dependent cancer cells.

Below is a diagram illustrating the ALK signaling pathway and the point of inhibition by this compound.

Caption: ALK Signaling Pathway and Inhibition by this compound.

Quantitative Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Kinase and Cell-Based Assay Data

This compound demonstrates potent inhibition of ALK kinase activity and the proliferation of ALK-positive cancer cell lines.

| Parameter | Target/Cell Line | Cancer Type | ALK Status | IC50 (nM) |

| Enzymatic IC50 | Recombinant ALK | - | - | 1.9 |

| Cellular IC50 | Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 30 |

| Cellular IC50 | NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Not specified |

| Cellular IC50 | NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Not specified |

| Cellular IC50 | NB-1 | Neuroblastoma | ALK Amplification | Not specified |

| Cellular IC50 | SH-SY5Y | Neuroblastoma | ALK F1174L Mutation | Not specified |

| Cellular IC50 | NB-1643 | Neuroblastoma | ALK R1275Q Mutation | Not specified |

| Cellular IC50 | NB-1691 | Neuroblastoma | ALK Wild-Type (Negative Control) | >3000 |

| Cellular IC50 | NCI-H1650 | Non-Small Cell Lung Cancer | EML4-ALK Negative | >3000 |

Data synthesized from Cheng et al., Molecular Cancer Therapeutics, 2012 and Axon Medchem.[4]

In Vivo Tumor Xenograft Data

This compound shows significant anti-tumor activity in mouse xenograft models of ALK-positive cancers.

| Xenograft Model | Cancer Type | ALK Status | Treatment | Outcome |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 30 and 55 mg/kg, p.o., BID for 12 days | Tumor regression |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 30 mg/kg, p.o., BID for 12 days | Significant tumor growth inhibition |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 55 mg/kg, p.o., BID for 12 days | Tumor stasis and partial regression |

| NCI-H1650 | Non-Small Cell Lung Cancer | EML4-ALK Negative | Not specified | No anti-tumor activity |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 55 or 100 mg/kg, p.o., BID for 4 weeks | Sustained tumor regression |

| Primary Human ALCL | Anaplastic Large-Cell Lymphoma | NPM-ALK | 100 mg/kg, p.o., BID for 2 weeks | Complete tumor regression |

Data synthesized from Cheng et al., Molecular Cancer Therapeutics, 2012.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are generalized protocols for key experiments based on standard practices in the field.

In Vitro ALK Kinase Inhibition Assay (Generalized Protocol)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of ALK by 50% (IC50).

-

Reagent Preparation :

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human ALK enzyme in the reaction buffer to the desired concentration.

-

Prepare a substrate solution containing a suitable peptide substrate and ATP. A radioactive [γ-³²P]ATP can be used for radiometric detection, or a non-radioactive method with antibody-based detection can be employed.

-

Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

-

-

Kinase Reaction :

-

Add the diluted ALK enzyme to the wells of a microplate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

-

Detection and Measurement :

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For other methods like LanthaScreen™ or ADP-Glo™, follow the manufacturer's protocol for signal detection.[9][10]

-

-

Data Analysis :

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Generalized Workflow for an In Vitro Kinase Assay.

In Vivo Tumor Xenograft Study (Generalized Protocol)

This study evaluates the anti-tumor efficacy of a compound in a living organism.

-

Cell Culture and Animal Model :

-

Tumor Implantation :

-

Tumor Growth and Treatment :

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired doses and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle.

-

-

Efficacy Evaluation :

-

Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis :

-

Plot the mean tumor volume over time for each group.

-

Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

-

Caption: Generalized Workflow for an In Vivo Tumor Xenograft Study.

Resistance Mechanisms

While specific studies on acquired resistance to this compound are not yet published, the mechanisms of resistance to other ALK inhibitors are well-documented and can be broadly categorized into two types:

-

On-Target Resistance (Alterations in the ALK Gene) :

-

Secondary Mutations : Point mutations within the ALK kinase domain can interfere with the binding of the inhibitor. Common mutations observed with other ALK inhibitors include L1196M (the "gatekeeper" mutation) and G1202R.[15]

-

Gene Amplification : An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.

-

-

Off-Target Resistance (Bypass Signaling) :

-

Activation of Alternative Signaling Pathways : Tumor cells can develop resistance by activating other oncogenic pathways that can drive cell proliferation and survival independently of ALK signaling. Examples include the activation of the EGFR, HER3, or IGF-1R pathways.[16]

-

Lineage Changes : In some cases, the cancer cells may undergo a phenotypic transformation, for example, from an adenocarcinoma to a small cell carcinoma, which is no longer dependent on ALK signaling.

-

Further research is required to determine the specific resistance profile of this compound.

Conclusion

This compound is a potent and selective ALK inhibitor with demonstrated preclinical efficacy against a range of ALK-positive cancer models. Its mechanism of action, centered on the direct inhibition of the ALK kinase and the subsequent shutdown of key oncogenic signaling pathways, validates its potential as a therapeutic agent. The quantitative data from in vitro and in vivo studies underscore its potency and selectivity. While the clinical development of this compound has not progressed as far as other ALK inhibitors, the preclinical data provide a strong rationale for its therapeutic potential and a valuable case study for researchers in the field of targeted cancer therapy. Understanding the potential mechanisms of resistance, based on experience with other ALK inhibitors, will be crucial for any future clinical development and for the design of next-generation ALK-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. tools.thermofisher.cn [tools.thermofisher.cn]

- 11. A murine xenograft model for human CD30+ anaplastic large cell lymphoma. Successful growth inhibition with an anti-CD30 antibody (HeFi-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A mouse model for EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

- 16. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

CEP-28122: A Technical Guide to a Selective ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical molecular target in oncology.[1] Constitutive activation of ALK, driven by chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122, a diaminopyrimidine derivative, was developed as a potent and selective, orally bioavailable inhibitor of ALK.[2][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, selectivity, and anti-tumor efficacy.

Mechanism of Action

This compound exerts its anti-tumor effects through the potent and selective inhibition of ALK kinase activity. In enzymatic assays, this compound inhibits recombinant ALK with a half-maximal inhibitory concentration (IC50) of 1.9 ± 0.5 nM.[2] This inhibition of the kinase's catalytic activity leads to a downstream cascade of cellular events.

In cellular models, this compound effectively suppresses the autophosphorylation of ALK and its fusion proteins, such as NPM-ALK in ALCL and EML4-ALK in NSCLC, in a concentration-dependent manner.[2][4] This blockade of ALK activation subsequently inhibits the phosphorylation of key downstream signaling effectors, including Stat3, Akt, and ERK1/2.[2] The interruption of these critical cell survival and proliferation pathways ultimately leads to cytotoxicity and growth inhibition in ALK-positive cancer cells.[2]

References

- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of CEP-28122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK through various mechanisms, including chromosomal translocations, point mutations, and gene amplification, is a known driver in several human cancers. This technical guide provides an in-depth overview of the downstream molecular effects of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its investigation. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of targeted cancer therapy.

Mechanism of Action: Inhibition of the ALK Signaling Cascade

This compound exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of ALK.[1] In cancer cells harboring activating ALK alterations, the kinase is constitutively active, leading to the autophosphorylation of its tyrosine residues. This event triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and oncogenesis.

This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2] Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of ALK and its key downstream effectors.[3]

The primary downstream signaling pathways attenuated by this compound include:

-

STAT3 Pathway: Inhibition of ALK phosphorylation prevents the recruitment and phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This blockage abrogates the transcription of STAT3 target genes involved in cell survival and proliferation.[3]

-

PI3K/AKT Pathway: this compound treatment leads to a significant reduction in the phosphorylation of Akt, a central node in the PI3K/AKT pathway, which is critical for cell survival and growth.[3]

-

MAPK/ERK Pathway: The phosphorylation of ERK1/2, key components of the MAPK/ERK pathway that regulates cell proliferation and differentiation, is also substantially suppressed following this compound administration.[3]

By simultaneously blocking these critical oncogenic signaling pathways, this compound induces growth inhibition and cytotoxicity in ALK-positive cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) |

| Enzyme-based TRF Assay | Recombinant ALK | 1.9 ± 0.5 |

| Cellular Assay | ALK Tyrosine Phosphorylation in Karpas-299 cells | 20 |

| Cellular Assay | Flt4 | 46 ±10 |

Data compiled from multiple sources.[4]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | ALK Status | Effect |

| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Fusion | Concentration-dependent growth inhibition |

| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Fusion | Concentration-dependent growth inhibition, Caspase 3/7 activation |

| NCI-H2228 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK Fusion | Inhibition of EML4-ALK tyrosine phosphorylation |

| NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK Fusion | Inhibition of EML4-ALK tyrosine phosphorylation |

| NB-1 | Neuroblastoma | Full-length ALK | Inhibition of full-length ALK receptor tyrosine phosphorylation |

Data compiled from multiple sources.[2][3]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | ALK Status | Dosing Regimen | Outcome |

| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Fusion | 30 mg/kg, p.o., b.i.d. | Complete/near complete tumor regression |

| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Fusion | 55 or 100 mg/kg, p.o., b.i.d. for 4 weeks | Sustained complete tumor regression (>60 days post-treatment) |

| NCI-H2228 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK Fusion | 30 and 55 mg/kg, p.o., b.i.d. for 12 days | Tumor regression |

| NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK Fusion | 30 mg/kg, p.o., b.i.d. for 12 days | Significant tumor growth inhibition |

| NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK Fusion | 55 mg/kg, p.o., b.i.d. for 12 days | Tumor stasis and partial tumor regression |

| HCT-116 | Colon Carcinoma | ALK-negative | 10 and 30 mg/kg, p.o., b.i.d. | No antitumor activity |

Data compiled from multiple sources.[1][2][5][6]

Experimental Protocols

ALK Kinase Activity Assay (Time-Resolved Fluorescence - TRF)

Objective: To determine the in vitro inhibitory activity of this compound on recombinant ALK kinase.

Materials:

-

Recombinant ALK kinase

-

ATP

-

Biotinylated peptide substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (or other test compounds)

-

384-well assay plates

-

TRF plate reader

Methodology:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a solution of recombinant ALK kinase and the biotinylated peptide substrate to the wells of a 384-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents: a mixture of Europium-labeled anti-phosphotyrosine antibody and SA-APC.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on a TRF plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

-

Calculate the TRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular ALK Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of this compound on ALK autophosphorylation in ALK-positive cancer cell lines.

Materials:

-

ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Seed ALK-positive cells in culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies against total ALK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To measure the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (ALK-positive and ALK-negative controls)

-

Cell culture medium and supplements

-

This compound

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Methodology:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., SCID or nu/nu mice)

-

ALK-positive cancer cell line (e.g., Sup-M2)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Methodology:

-

Subcutaneously implant ALK-positive cancer cells (e.g., mixed with Matrigel) into the flank of the mice.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired doses and schedule (e.g., twice daily). Administer the vehicle control to the control group.

-

Measure tumor volume using calipers (Volume = (length x width²)/2) and body weight regularly (e.g., 2-3 times per week).

-

Continue treatment for a predetermined period (e.g., 12-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Plot the mean tumor volume over time for each group to assess antitumor activity.

Visualizations

References

- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

The Potent and Selective ALK Inhibitor CEP-28122: A Technical Overview of its Impact on Neuroblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the neural crest, remains a clinical challenge, particularly in its high-risk, aggressive forms. A key driver in a subset of these tumors is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. Constitutive activation of ALK, through genetic amplification, point mutations, or chromosomal translocations, promotes tumor cell proliferation and survival.[1][2] This has established ALK as a critical molecular target for therapeutic intervention. CEP-28122 (also known as Lestaurtinib) is a highly potent and selective, orally active small-molecule inhibitor of ALK.[1][3] Preclinical studies have demonstrated its significant anti-tumor activity in various cancer models, including neuroblastoma, by effectively suppressing the ALK signaling pathway.[1][4] This technical guide provides an in-depth summary of the preclinical data on this compound's effects on neuroblastoma cell lines, detailed experimental methodologies, and a visualization of the targeted signaling pathways.

Mechanism of Action and In Vitro Efficacy

This compound exerts its anti-tumor effects by acting as a potent inhibitor of ALK tyrosine kinase.[1] It has demonstrated concentration-dependent growth inhibition and cytotoxicity in ALK-positive neuroblastoma cell lines.[1][4] The inhibitory activity of this compound extends to various forms of ALK activation, including gene amplification (NB-1 cells) and activating mutations (SH-SY5Y and NB-1643 cells).[1] Conversely, neuroblastoma cell lines lacking ALK expression and phosphorylation (ALK-negative), such as NB-1691, show no significant growth inhibition in response to this compound, highlighting its selectivity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro activity of this compound.

| Table 1: In Vitro Inhibitory Activity of this compound | |

| Target | IC50 (nM) |

| ALK (recombinant enzyme) | 1.9 |

| Flt4 | 46 |

| Rsk2 | 7-19 |

| Rsk3 | 7-19 |

| Rsk4 | 7-19 |

| Data sourced from multiple studies.[1][2] |

| Table 2: Growth Inhibition of Neuroblastoma Cell Lines by this compound | |

| Cell Line | ALK Status |

| NB-1 | Gene Amplification (Wild-Type ALK) |

| SH-SY5Y | Activating Mutation (F1174L) |

| NB-1643 | Activating Mutation (R1275Q) |

| NB-1691 | Wild-Type ALK (no expression/phosphorylation) |

| Based on data from Cheng et al., 2012.[1] |

Signaling Pathway Inhibition

This compound effectively inhibits the autophosphorylation of the ALK receptor in neuroblastoma cells, leading to the suppression of downstream signaling pathways crucial for cell survival and proliferation.[1] In the NB-1 neuroblastoma cell line, treatment with this compound resulted in a marked reduction in the phosphorylation of key downstream effectors, including Akt and ERK1/2.[1]

References

The Pharmacological Profile of CEP-28122: A Potent and Selective ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in oncology.[1] Constitutive activation of ALK, driven by chromosomal translocations, gene amplifications, or point mutations, is a key oncogenic driver in various malignancies, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally active small-molecule inhibitor of ALK.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound is a diaminopyrimidine derivative that functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK kinase domain, this compound effectively blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

ALK Signaling Pathway Inhibition

Activated ALK promotes oncogenesis through the activation of several key downstream signaling cascades, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. This compound has been shown to potently inhibit the phosphorylation of ALK and its downstream effectors. Specifically, in ALK-positive cancer cell lines, treatment with this compound leads to a significant reduction in the phosphorylation of STAT3, AKT, and ERK1/2.[1]

Caption: Inhibition of ALK by this compound blocks downstream signaling pathways.

In Vitro Activity

Kinase Inhibitory Potency and Selectivity

This compound demonstrates high potency against recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been profiled against a large panel of kinases, revealing a high degree of specificity for ALK.

| Target Kinase | IC50 (nM) |

| ALK | 1.9 ± 0.5 |

| Flt4 | 46 ± 10 |

| Rsk2 | 12 |

| Rsk3 | 7 |

| Rsk4 | 17 |

| Table 1: In vitro kinase inhibitory activity of this compound.[1][2] |

Cellular Activity

This compound effectively inhibits the proliferation of ALK-positive cancer cell lines in a concentration-dependent manner. This anti-proliferative effect is coupled with the induction of apoptosis, as evidenced by increased caspase-3/7 activity.[1] In contrast, ALK-negative cell lines are significantly less sensitive to this compound.[1]

| Cell Line | Cancer Type | ALK Status | IC50 (nM) for Cell Growth Inhibition |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 20 |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 30 |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated, but showed growth inhibition |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated, but showed growth inhibition |

| NB-1 | Neuroblastoma | ALK Amplification | Not explicitly stated, but showed growth inhibition |

| SH-SY5Y | Neuroblastoma | ALK Activating Mutation (F1174L) | Not explicitly stated, but showed growth inhibition |

| NB-1643 | Neuroblastoma | ALK Activating Mutation (R1275Q) | Not explicitly stated, but showed growth inhibition |

| Toledo | Leukemia | ALK Negative | >3000 |

| HuT-102 | Lymphoma | ALK Negative | >3000 |

| NB-1691 | Neuroblastoma | ALK Negative | No significant effect |

| Table 2: Cellular activity of this compound in various human cancer cell lines.[1] |

In Vivo Efficacy

Oral administration of this compound has demonstrated significant dose-dependent anti-tumor activity in mouse xenograft models of ALK-positive human cancers, including ALCL, NSCLC, and neuroblastoma.[1] Treatment with this compound at doses of 30 mg/kg twice daily or higher resulted in complete or near-complete tumor regressions.[1] Importantly, sustained tumor regression was observed even after cessation of treatment in some models, suggesting complete tumor eradication.[1] In contrast, this compound showed minimal to no anti-tumor activity in ALK-negative xenograft models.[1]

| Xenograft Model | Cancer Type | ALK Status | This compound Dose (oral, b.i.d.) | Tumor Growth Inhibition (%) | Observations |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 30 mg/kg | Not explicitly stated | Complete/near complete tumor regressions |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 55 mg/kg | Not explicitly stated | Sustained tumor regression post-treatment |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 100 mg/kg | Not explicitly stated | Sustained tumor regression post-treatment |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 30 mg/kg | Not explicitly stated | Tumor regression |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 55 mg/kg | Not explicitly stated | Tumor regression |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 30 mg/kg | Not explicitly stated | Significant tumor growth inhibition |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 55 mg/kg | Not explicitly stated | Tumor stasis and partial regression |

| NB-1 | Neuroblastoma | ALK Amplification | 30 mg/kg | 75% | Tumor stasis and partial regression |

| NB-1 | Neuroblastoma | ALK Amplification | 55 mg/kg | 90% | Tumor stasis and partial regression |

| NB-1691 | Neuroblastoma | ALK Negative | 30 mg/kg & 55 mg/kg | No effect | No effect on tumor growth |

| Table 3: In vivo anti-tumor efficacy of this compound in xenograft models.[1] |

Experimental Protocols

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

Caption: Workflow for the in vitro ALK Time-Resolved Fluorescence (TRF) kinase assay.

The inhibitory activity of this compound on recombinant ALK was determined using a time-resolved fluorescence (TRF) assay. This assay measures the phosphorylation of a biotinylated peptide substrate by the ALK enzyme. The reaction is initiated by incubating the recombinant ALK enzyme with varying concentrations of this compound. Subsequently, the biotinylated substrate and ATP are added to start the phosphorylation reaction. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a TRF signal that is proportional to the kinase activity.

Cell Culture and Viability Assays

ALK-positive and ALK-negative human cancer cell lines were cultured in RPMI medium supplemented with 10% fetal bovine serum. For cell viability assays, cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTS) or by measuring ATP content (e.g., CellTiter-Glo®). The IC50 values were calculated from the dose-response curves.

Immunoblot Analysis

To assess the inhibition of ALK phosphorylation and downstream signaling, cells were treated with this compound for a specified time (e.g., 2 hours). Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total ALK, STAT3, AKT, and ERK1/2. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

Caption: Workflow for in vivo tumor xenograft efficacy studies.

All animal studies were conducted in accordance with approved institutional guidelines. Human cancer cell lines were implanted subcutaneously into the flanks of immunocompromised mice (e.g., SCID or nude mice). When tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound was administered orally, typically twice daily (b.i.d.), at various dose levels. Tumor volumes were measured regularly using calipers, and animal body weights were monitored as an indicator of toxicity. The anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the vehicle-treated control group.

Conclusion

This compound is a highly potent and selective ALK inhibitor with a favorable preclinical pharmacological profile. It effectively inhibits ALK kinase activity, leading to the suppression of downstream signaling pathways and the induction of apoptosis in ALK-positive cancer cells. In vivo, this compound demonstrates robust and selective anti-tumor efficacy in xenograft models of ALK-driven cancers. These findings underscore the therapeutic potential of this compound for the treatment of ALK-positive malignancies.

References

In-Depth Technical Guide: The Effect of CEP-28122 on ALK Fusion Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), with a focus on its effects on oncogenic ALK fusion proteins. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows.

Core Concepts: ALK Fusion Proteins and this compound

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the fusion of the ALK gene with other genes, such as NPM1 in anaplastic large-cell lymphoma (ALCL) and EML4 in non-small cell lung cancer (NSCLC). These fusion events result in the constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[1][2]

This compound is an orally bioavailable small molecule inhibitor designed to target the ATP-binding pocket of the ALK kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against various ALK fusion proteins.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Fusion Protein | Assay Type | IC50/GI50 (nM) | Reference |

| Recombinant ALK | - | Enzymatic Kinase Assay | 1.9 | [3] |

| Karpas-299 | NPM-ALK | Cellular ALK Phosphorylation | ~20-30 | [1] |

| Sup-M2 | NPM-ALK | Cellular ALK Phosphorylation | ~20-30 | [1] |

| Karpas-299 | NPM-ALK | Cell Growth Inhibition | Concentration-dependent inhibition observed | [1] |

| Sup-M2 | NPM-ALK | Cell Growth Inhibition | Concentration-dependent inhibition observed | [1] |

| NCI-H2228 | EML4-ALK | Cell Growth Inhibition | Concentration-dependent inhibition observed | [1] |

| NCI-H3122 | EML4-ALK | Cell Growth Inhibition | Concentration-dependent inhibition observed | [1] |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Cell Line | Fusion Protein | Mouse Model | Dosing Regimen (oral, b.i.d.) | Outcome | Reference |

| Sup-M2 | NPM-ALK | SCID | 30 mg/kg for 12 days | Dose-dependent tumor growth inhibition | [1] |

| Sup-M2 | NPM-ALK | SCID | 55 mg/kg for 4 weeks | Sustained tumor regression with no re-emergence >60 days post-treatment | [1] |

| Sup-M2 | NPM-ALK | SCID | 100 mg/kg for 4 weeks | Sustained tumor regression with no re-emergence >60 days post-treatment | [1] |

| NCI-H2228 | EML4-ALK | Nude | 30 mg/kg for 12 days | Tumor regression | [1] |

| NCI-H2228 | EML4-ALK | Nude | 55 mg/kg for 12 days | Tumor regression | [1] |

| NCI-H3122 | EML4-ALK | Nude | 30 mg/kg for 12 days | Significant tumor growth inhibition | [1] |

| NCI-H3122 | EML4-ALK | Nude | 55 mg/kg for 12 days | Tumor stasis and partial tumor regression | [1] |

Signaling Pathways and Mechanism of Action

Oncogenic ALK fusion proteins activate several downstream signaling pathways that are critical for cancer cell survival and proliferation. The primary pathways include the JAK/STAT, PI3K/Akt, and Ras/ERK pathways.[4][5][6] this compound inhibits the initial autophosphorylation of the ALK fusion protein, thereby blocking the activation of these downstream cascades.

Caption: ALK fusion protein signaling and this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro ALK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on recombinant ALK kinase activity.

Protocol:

-

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized.

-

Recombinant human ALK catalytic domain is incubated with a biotinylated poly-GT(4:1) substrate and ATP in a kinase reaction buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

The FRET signal, proportional to the level of substrate phosphorylation, is measured using a suitable plate reader.

-

IC50 values are calculated from the dose-response curves.

Cellular ALK Phosphorylation Assay

Objective: To measure the inhibition of ALK autophosphorylation by this compound in intact cells.

Protocol:

-

ALK-positive cells (e.g., Karpas-299, Sup-M2) are seeded in appropriate culture plates.

-

Cells are treated with a range of concentrations of this compound for a specified time (e.g., 2 hours).

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.

-

Total ALK levels are also measured as a loading control.

-

Band intensities are quantified to determine the concentration-dependent inhibition of ALK phosphorylation.

Cell Viability/Growth Inhibition Assay

Objective: To assess the effect of this compound on the viability and proliferation of ALK-positive cancer cell lines.

Protocol:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with serial dilutions of this compound for a period of 72 to 96 hours.

-

Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.

-

MTT Assay: MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is read at 570 nm.

-

CellTiter-Glo Assay: This luminescent assay measures ATP levels, which correlate with the number of viable cells.

-

-

The results are expressed as a percentage of the vehicle-treated control, and GI50 values are calculated.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Protocol:

-

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228).

-

When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally, typically twice daily (b.i.d.), at specified doses.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis of ALK phosphorylation inhibition.

Caption: A typical preclinical evaluation workflow for a kinase inhibitor.

Conclusion

This compound is a potent and selective inhibitor of ALK with demonstrated activity against various oncogenic ALK fusion proteins, including NPM-ALK and EML4-ALK. It effectively inhibits ALK autophosphorylation and downstream signaling pathways, leading to growth inhibition of ALK-positive cancer cells in vitro and significant antitumor activity in in vivo xenograft models. The data presented in this guide support the continued investigation of this compound and similar molecules as therapeutic agents for ALK-driven malignancies.

References

- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NCI-H3122 Cells [cytion.com]

- 3. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

Delving into the Preclinical Antitumor Profile of CEP-28122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the antitumor activity of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, outline the experimental methodologies employed, and visualize the critical signaling pathways and workflows.

Introduction to this compound

This compound is an orally active, small-molecule inhibitor targeting the ALK tyrosine kinase.[1] Constitutive activation of ALK, resulting from genetic alterations such as chromosomal translocations, gene amplification, or point mutations, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2][3][4] this compound was developed to selectively inhibit this aberrant ALK activity, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[5]

Mechanism of Action and In Vitro Activity

This compound exerts its antitumor effect by potently inhibiting the kinase activity of ALK. This leads to a reduction in the phosphorylation of ALK itself and its downstream signaling effectors.[5] Preclinical studies have demonstrated that this compound induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines.[1][6]

Kinase Inhibitory Potency and Selectivity

This compound has shown high potency against recombinant ALK with a favorable selectivity profile against a broad panel of other kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nmol/L) |

| Recombinant ALK | TRF Assay | 1.9 ± 0.5 |

| Rsk2 | Kinase Profiler | 7-19 |

| Rsk3 | Kinase Profiler | 7-19 |

| Rsk4 | Kinase Profiler | 7-19 |

| Data sourced from Cheng et al., 2012.[2] |

Cellular Activity

In cellular assays, this compound effectively inhibited the growth of ALK-positive cancer cell lines.

Table 2: Cellular Growth Inhibition by this compound

| Cell Line | Cancer Type | ALK Status | Growth Inhibition (IC50, nM) |

| Karpas-299 | ALCL | NPM-ALK | Data not specified |

| Sup-M2 | ALCL | NPM-ALK | Data not specified |

| NCI-H2228 | NSCLC | EML4-ALK | Data not specified |

| NCI-H3122 | NSCLC | EML4-ALK | Data not specified |

| NB-1 | Neuroblastoma | Full-length ALK | Data not specified |

| While the source indicates concentration-dependent growth inhibition, specific IC50 values for all cell lines were not detailed in the provided search results. Treatment with this compound (3-3000 nM for 48 hours) did lead to concentration-dependent growth inhibition and caspase 3/7 activation in Karpas-299 and Sup-M2 cells.[5] |

In Vivo Antitumor Efficacy

Oral administration of this compound demonstrated significant, dose-dependent antitumor activity in various mouse xenograft models of human cancers harboring ALK alterations.[1]

Xenograft Studies

Treatment with this compound led to tumor growth inhibition and, in some cases, complete tumor regression.[1][2]

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Tumor Model | Cancer Type | Dosing Regimen | Outcome |

| Sup-M2 | ALCL | 3, 10, or 30 mg/kg orally, twice daily for 24 days | Dose-dependent antitumor activity.[5][6] |

| Sup-M2 | ALCL | 55 or 100 mg/kg orally, twice daily for 4 weeks | Sustained tumor regression with no re-emergence for >60 days post-treatment.[1][4] |

| Primary human ALCL | ALCL | 55 or 100 mg/kg orally, twice daily for 2 weeks | Sustained tumor regression with no re-emergence for >60 days post-treatment.[1][4] |

| NCI-H2228 | NSCLC | 30 and 55 mg/kg orally, twice daily for 12 days | Tumor regression.[2] |

| NCI-H3122 | NSCLC | 30 mg/kg orally, twice daily for 12 days | Significant tumor growth inhibition.[2] |

| NCI-H3122 | NSCLC | 55 mg/kg orally, twice daily for 12 days | Tumor stasis and partial tumor regression.[2] |

| HCT-116 | Colon Carcinoma (ALK-negative) | 10 and 30 mg/kg orally, twice daily | No antitumor activity.[2][5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

In Vitro Kinase Assay (Time-Resolved Fluorescence - TRF)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ALK.

-

Procedure:

-

Recombinant ALK enzyme is incubated with a substrate peptide and ATP in a reaction buffer.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody is added.

-

The amount of phosphorylated substrate is quantified by measuring the time-resolved fluorescence signal.

-

IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the growth of cancer cell lines.

-

Procedure:

-

ALK-positive and ALK-negative cancer cells are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with increasing concentrations of this compound for 48-72 hours.

-

Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

-

Absorbance or luminescence is measured using a plate reader.

-

IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration.

-

Western Blot Analysis for ALK Phosphorylation

-

Objective: To evaluate the inhibitory effect of this compound on ALK phosphorylation in cultured cells.

-

Procedure:

-

ALK-positive cells (e.g., Sup-M2, Karpas-299) are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[2]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-ALK and total ALK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Animal Xenograft Studies

-

Objective: To determine the in vivo antitumor efficacy of this compound.

-

Procedure:

-

Human tumor cells (e.g., Sup-M2, NCI-H2228) are subcutaneously implanted into immunodeficient mice (e.g., SCID or nu/nu mice).[6]

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at specified doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phospho-ALK).

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound on the ALK signaling pathway.

Caption: Workflow for in vivo xenograft studies of this compound.

References

- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

Methodological & Application

Preparation of CEP-28122 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is critical for ensuring the stability, and consistent performance of the compound in various experimental settings. The information presented is intended to support researchers in pharmacology, oncology, and drug development in achieving accurate and reproducible results.

Introduction

This compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a key therapeutic target in certain types of cancers. Accurate preparation of stock solutions is the first and a critical step in preclinical research to ensure reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of small organic molecules, including this compound. This protocol outlines the necessary steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for various in vitro and in vivo assays.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₅ClN₆O₃ | [1] |

| Molecular Weight | 539.07 g/mol | [1][2] |

| Appearance | Solid powder | |

| Solubility in DMSO | ≥ 30 mg/mL | [3] |

| Storage of Solid | Room temperature for months, or -20°C for up to 3 years | |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |

Materials and Equipment

Materials

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Sterile, amber or opaque polypropylene or glass vials

-

Sterile, disposable pipette tips

Equipment

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes (P1000, P200, P20)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility of the compound.

Pre-Preparation

-

Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

-

Ensure that the DMSO is anhydrous, as water can affect the solubility and stability of the compound.[5]

-

Prepare a sterile and clean work area.

Calculation of Required Mass and Volume

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 539.07 g/mol x 1000 mg/g = 5.39 mg

The required volume of DMSO will be 1 mL.

Step-by-Step Procedure

-

Carefully weigh out the calculated amount of this compound powder (e.g., 5.39 mg) using an analytical balance and transfer it to a sterile vial.

-

Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.

-

Cap the vial tightly and vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque vials to avoid repeated freeze-thaw cycles and exposure to light.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Dilution to Working Concentration

When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity.[6] A final DMSO concentration of less than 0.5% is generally recommended.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

-

Perform a serial dilution of the 10 mM stock solution in DMSO if necessary.

-

Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and DMSO.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

DMSO can facilitate the absorption of other chemicals through the skin; therefore, exercise caution and avoid direct contact.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols: Optimal Concentration of CEP-28122 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK through genetic alterations such as chromosomal translocations, gene amplification, or point mutations is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound exerts its anti-tumor effects by inhibiting ALK tyrosine phosphorylation, which in turn suppresses downstream signaling pathways, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][4] These application notes provide a summary of effective concentrations of this compound in various cancer cell lines and detailed protocols for determining the optimal concentration for your specific cell culture experiments.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the effective concentrations and observed effects of this compound in various human cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentration ranges.

| Cell Line | Cancer Type | ALK Status | This compound Concentration | Observed Effect |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 3–3,000 nmol/L | Concentration-dependent growth inhibition and caspase 3/7 activation.[1] |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 3–3,000 nmol/L | Concentration-dependent growth inhibition and caspase 3/7 activation.[1] |

| NB-1 | Neuroblastoma | Gene-amplified WT ALK | Not specified | Inhibition of full-length ALK receptor tyrosine phosphorylation.[1][4] |

| SH-SY5Y | Neuroblastoma | Activating mutation (F1174L) | Not specified | Significant growth inhibition.[1] |

| NB-1643 | Neuroblastoma | Activating mutation (R1275Q) | Not specified | Significant growth inhibition.[1] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Positive | Not specified | Inhibition of EML4-ALK tyrosine phosphorylation.[1][4] |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Positive | Not specified | Inhibition of EML4-ALK tyrosine phosphorylation.[1][4] |

| NB-1691 | Neuroblastoma | ALK-Negative | Up to 3,000 nmol/L | No significant effect on growth and survival.[1] |

| Toledo | Leukemia | ALK-Negative | Up to 3,000 nmol/L | No-to-marginal growth inhibition.[1] |

| HuT-102 | Lymphoma | ALK-Negative | Up to 3,000 nmol/L | No significant growth inhibition.[1] |

Signaling Pathway

This compound functions by inhibiting the autophosphorylation of the ALK receptor, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival. The primary pathways affected include the STAT3, PI3K/Akt, and RAS/MEK/ERK pathways.

Caption: ALK signaling and inhibition by this compound.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cancer cell line.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a series of dilutions of this compound from the stock solution in complete medium. A common starting range is from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

Caption: Workflow for determining the optimal concentration.

Conclusion

The optimal concentration of this compound for cell culture experiments is highly dependent on the specific cell line and its ALK status. For ALK-positive cell lines, a concentration range of low nanomolar to low micromolar is typically effective in inducing growth inhibition and apoptosis. It is imperative to perform a dose-response experiment, such as the MTT assay described, to determine the precise IC50 value for your experimental system. The provided protocols and data serve as a valuable starting point for researchers and scientists working with this potent ALK inhibitor.

References

Application Notes and Protocols for Western Blot Analysis of p-ALK Following CEP-28122 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] Targeted inhibition of ALK with small molecules is a key therapeutic strategy. CEP-28122 is a potent and selective, orally active inhibitor of ALK that has demonstrated robust antitumor activity in preclinical models.[2][3] This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of ALK (p-ALK) in cancer cell lines following treatment with this compound, a critical method for evaluating the compound's mechanism of action and efficacy.

Introduction

The ALK signaling pathway, when activated, triggers downstream cascades including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and growth.[4][5][6] In ALK-driven cancers, the kinase is constitutively active, leading to uncontrolled cell signaling. ALK inhibitors, such as this compound, function by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][7] This inhibition of ALK phosphorylation is a primary indicator of the drug's target engagement and cellular activity. Western blotting is a fundamental technique to qualitatively and semi-quantitatively measure the levels of specific proteins, such as phosphorylated ALK, in cell lysates. This protocol outlines the necessary steps to assess the inhibitory effect of this compound on ALK phosphorylation.

Key Experimental Data Summary

The following tables summarize critical parameters for the Western blot protocol based on established methodologies and data from studies involving this compound.

Table 1: Recommended Cell Lines and this compound Treatment Conditions

| Cell Line | Cancer Type | ALK Alteration | Recommended this compound Concentration Range | Recommended Treatment Duration |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 30 nM - 1000 nM | 2 hours |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 3 nM - 3000 nM | 2 hours |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 3 nM - 3000 nM | Not Specified, 2 hours is a reasonable starting point |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 3 nM - 3000 nM | Not Specified, 2 hours is a reasonable starting point |

| NB-1 | Neuroblastoma | Full-length ALK amplification | Not Specified, a similar range to other cell lines can be tested | Not Specified, 2 hours is a reasonable starting point |

Table 2: Antibody and Reagent Recommendations

| Reagent | Specification | Recommended Dilution/Concentration |

| Primary Antibody: p-ALK | Phospho-specific (e.g., Tyr1604) | 1:1000 |

| Primary Antibody: Total ALK | Pan-ALK | 1:1000 |

| Primary Antibody: Loading Control | (e.g., β-actin, GAPDH) | Manufacturer's recommendation |

| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | 1:2000 - 1:20,000 |

| Cell Lysis Buffer | RIPA or similar buffer with protease and phosphatase inhibitors | See Protocol |

| SDS-PAGE Gel | Polyacrylamide | 8-12% |

| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | 5% w/v |

Experimental Protocols

Cell Culture and this compound Treatment

-

Culture ALK-positive cancer cell lines (e.g., Sup-M2, Karpas-299, NCI-H2228) in appropriate media and conditions as recommended by the supplier.

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with a range of this compound concentrations (e.g., 30, 100, 300, 1000 nM) for the desired duration (e.g., 2 hours). Include a vehicle control (DMSO-treated) group.[8]

Cell Lysis

-

After treatment, place the culture plates on ice.

-

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish. For a 10 cm dish, use 0.8-1 mL of lysis buffer.[6]

-

For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[9]

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.[6]

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting

-

Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an 8-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-ALK (e.g., anti-p-ALK Tyr1604) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:20,000) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Stripping and Reprobing for Total ALK and Loading Control

To ensure that changes in p-ALK are not due to variations in the total amount of ALK protein or sample loading, the membrane can be stripped and reprobed.

-

After imaging for p-ALK, wash the membrane in TBST.

-

Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) according to the manufacturer's instructions. A common stripping buffer consists of 62.5 mM Tris-HCl pH 6.8, 2% SDS, and 100 mM β-mercaptoethanol, applied for 30 minutes at 50°C.[10]

-

Wash the membrane thoroughly with TBST to remove the stripping buffer.

-

Block the membrane again for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total ALK, followed by the secondary antibody and detection as described above.

-

Repeat the stripping and reprobing process for a loading control protein (e.g., β-actin or GAPDH).

Visualizations

Caption: ALK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of p-ALK.

References

- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for CEP-28122 in a Xenograft Model of Neuroblastoma

For Researchers, Scientists, and Drug Development Professionals